molecular formula C8H10O2 B118106 1,4-Di(hydroxymethyl)benzene-d4 CAS No. 1158734-28-1

1,4-Di(hydroxymethyl)benzene-d4

Cat. No. B118106
Key on ui cas rn: 1158734-28-1
M. Wt: 142.19 g/mol
InChI Key: BWVAOONFBYYRHY-RHQRLBAQSA-N
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Patent
US04224254

Procedure details

Using a similar method to Example 1, a mixture of 200 parts of 4-(hydroxymethyl)-benzyl alcohol and 400 parts of dioxane with 290 parts of air is passed per hour over the catalyst at 600° C. and 1.1 bar. The residence time is 0.05 second and the throughput is 0.3 tonne/m2.h. 124 parts of terephthaldialdehyde (in the form of a 22 percent strength by weight solution) are obtained per hour, corresponding to a yield of 63% of theory. The conversion is 92 percent and the space-time yield is 6 grams of terephthaldialdehyde per cm3 of catalyst volume per hour.
[Compound]
Name
200
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7][OH:8])=[CH:5][CH:4]=1>O1CCOCC1>[CH:4]1[C:3]([CH:2]=[O:1])=[CH:10][CH:9]=[C:6]([CH:7]=[O:8])[CH:5]=1

Inputs

Step One
Name
200
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC1=CC=C(CO)C=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
is passed per hour over the catalyst at 600° C.

Outcomes

Product
Details
Reaction Time
0.05 s
Name
Type
product
Smiles
C1=CC(=CC=C1C=O)C=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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